molecular formula C25H23BrN2OS B12104975 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B12104975
M. Wt: 479.4 g/mol
InChI Key: NDINSVBBAYQCRJ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a complex organic compound with a unique structure that includes a thiophene ring, a bromine atom, and a malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-thiophenecarboxaldehyde, which is then reacted with 2-ethylhexyl bromide under specific conditions to form the intermediate compound. This intermediate is further reacted with malononitrile in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to alter the double bonds.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile exerts its effects is primarily related to its electronic structure. The presence of the thiophene ring and the malononitrile group allows for efficient electron transfer processes, which are crucial for its applications in photocatalysis and organic electronics. The compound can interact with light to generate excited states that facilitate various chemical transformations, making it an effective photocatalyst .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H23BrN2OS

Molecular Weight

479.4 g/mol

IUPAC Name

2-[(2Z)-2-[[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C25H23BrN2OS/c1-3-5-8-16(4-2)11-17-12-19(30-25(17)26)13-22-23(18(14-27)15-28)20-9-6-7-10-21(20)24(22)29/h6-7,9-10,12-13,16H,3-5,8,11H2,1-2H3/b22-13-

InChI Key

NDINSVBBAYQCRJ-XKZIYDEJSA-N

Isomeric SMILES

CCCCC(CC)CC1=C(SC(=C1)/C=C\2/C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.